molecular formula C13H24N2O3 B1372446 Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1160246-91-2

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1372446
CAS RN: 1160246-91-2
M. Wt: 256.34 g/mol
InChI Key: GBLUNQGZHFQTPW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 1160246-91-2 . It has a molecular weight of 256.35 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

There are two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate . The InChI code is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3 .


Chemical Reactions Analysis

The compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal through two pathways .


Physical And Chemical Properties Analysis

The compound has a boiling point of 364.4±42.0°C at 760 mmHg . It is a solid at room temperature . The flash point is 174.2°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been explored in various chemical syntheses and reactions. Moskalenko and Boev (2012) developed a method for synthesizing spirocyclic 3-oxotetrahydrofurans, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which can be used to create biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Meyers et al. (2009) described synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, which can be further modified to access novel chemical spaces (Meyers et al., 2009).

Conformational Analysis

The conformational properties of molecules containing the 1-oxa-8-azaspiro[4.5]decane structure have been studied. Żesławska et al. (2017) conducted a study on the crystal structures of two enantiomers of a related compound, highlighting the importance of these structures in understanding biological interactions (Żesławska et al., 2017).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, compounds related to tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate have been synthesized and evaluated. Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and assessed their activity against human coronavirus, identifying several compounds with inhibitory effects (Apaydın et al., 2019).

Application in NMR Spectroscopy

Jakubowska et al. (2013) utilized NMR spectroscopy to assign absolute configurations to a compound structurally similar to tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating the utility of these compounds in analytical chemistry (Jakubowska et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLUNQGZHFQTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676491
Record name tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

1160246-91-2
Record name 1,1-Dimethylethyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

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